- Imidazopyrazine compound useful in treatment of various diseases and its preparation, World Intellectual Property Organization, , ,
Cas no 939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride)
939412-86-9 structure
Product Name:(3-chloropyrazin-2-yl)methanamine;hydrochloride
CAS番号:939412-86-9
MF:C5H7Cl2N3
メガワット:180.035178422928
MDL:MFCD09910171
CID:1003647
PubChem ID:42614233
Update Time:2024-10-26
(3-chloropyrazin-2-yl)methanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3-Chloropyrazin-2-yl)methanamine hydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine hydrochloridehydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine, HCl
- 2-Chloro-3-aminomethylpyrazine hydrochloride
- (3-chloropyrazin-2-yl)methanamine;hydrochloride
- 939412-86-9
- 3-Chloropyrazin-2-yl)MethanaMine hydrochloride
- CS-W003691
- C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride
- (3-chloropyrazin-2-yl)methanamine,hydrochloride
- 2-(Aminomethyl)-3-chloropyrazine Hydrochloride
- F2167-5175
- 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE
- SB10280
- (3-chloropyrazin-2-yl)methanamine.hydrochloride
- AKOS005258965
- 2-AMINOMETHYL-3-CHLOROPYRAZINE HYDROCHLORIDE
- (3-chloropyrazin-2-yl)methanaminehydrochloride
- c-(3-chloropyrazin-2-yl)methylamine hydrochloride salt
- (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL
- BCP20593
- 1-(3-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE
- YYVVOYJKQZWKFS-UHFFFAOYSA-N
- c-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt
- AC-31346
- (3-Chloro-pyrazin-2-yl)methanamine hydrochloride
- EN300-208273
- 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
- (3-Chloro-pyrazin-2-yl)-methanamine hydrochloride
- Z2472857434
- 2-Aminomethyl-3-chloropyrazine HCl
- SY025231
- MFCD09910171
- DS-14040
- SCHEMBL593446
- DB-353373
- (3-chloropyrazin-2-yl)methanamine HCl salt
- DTXSID00655074
-
- MDL: MFCD09910171
- インチ: 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
- InChIKey: YYVVOYJKQZWKFS-UHFFFAOYSA-N
- ほほえんだ: Cl.ClC1C(CN)=NC=CN=1
計算された属性
- せいみつぶんしりょう: 179.0017026g/mol
- どういたいしつりょう: 179.0017026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 88.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
(3-chloropyrazin-2-yl)methanamine;hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
(3-chloropyrazin-2-yl)methanamine;hydrochloride 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099000321-5g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 5g |
$180.15 | 2023-08-31 | |
| Alichem | A099000321-10g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 10g |
$285.15 | 2023-08-31 | |
| Alichem | A099000321-25g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 25g |
$562.80 | 2023-08-31 | |
| Fluorochem | 079800-250mg |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 079800-1g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 1g |
£54.00 | 2022-03-01 | |
| Fluorochem | 079800-5g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 079800-10g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 10g |
£318.00 | 2022-03-01 | |
| TRC | C350975-25mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C350975-50mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C350975-100mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 100mg |
$ 87.00 | 2023-04-18 |
(3-chloropyrazin-2-yl)methanamine;hydrochloride 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 1.5 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
リファレンス
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Nickel Solvents: Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
リファレンス
- Bicyclic heterocycles as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 4.5 - 5 kg/cm2, 30 °C → 45 °C; 3 h, 40 - 45 °C
リファレンス
- Improved process for the preparation of 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)}-N-(pyridine-2-yl)benzamide, India, , ,
合成方法 5
はんのうじょうけん
リファレンス
- 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AND 4-IMIDAZOTRIAZIN-1-YL-BENZAMIDES BTK INHIBITORS, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ; 25 - 30 °C; 1 h, 50 - 55 °C; 35 °C → 5 °C; 1 h, 0 - 5 °C
リファレンス
- Improved process for preparation of intermediates of Brutons tyrosine kinase inhibitor, India, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
リファレンス
- Preparation of imidazopyridazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
リファレンス
- Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
リファレンス
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
リファレンス
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, 1 MPa, rt
リファレンス
- Preparation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
リファレンス
- Preparation of deurated imidazopyrazines useful as selective btk inhibitors, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; 15 h, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
リファレンス
- Preparation of heteroaromatic NMDA receptor modulators for treating neuropsychiatric disorders, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
合成方法 16
はんのうじょうけん
リファレンス
- BTK inhibitors to treat solid tumors through modulation of the tumor microenvironment, World Intellectual Property Organization, , ,
(3-chloropyrazin-2-yl)methanamine;hydrochloride Raw materials
- (3-Chloropyrazin-2-yl)methanamine
- 3-Chloropyrazine-2-carbonitrile
- tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate
(3-chloropyrazin-2-yl)methanamine;hydrochloride Preparation Products
(3-chloropyrazin-2-yl)methanamine;hydrochloride サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:939412-86-9)(3-氯吡嗪-2-基)甲胺盐酸盐
注文番号:LE26023842
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:54
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride
注文番号:A859617
在庫ステータス:in Stock
はかる:100g/500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:19
価格 ($):194.0/967.0
Email:sales@amadischem.com
(3-chloropyrazin-2-yl)methanamine;hydrochloride 関連文献
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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